molecular formula C10H8BrNO B1612168 8-Bromo-1-methyl-1H-quinolin-2-one CAS No. 67805-53-2

8-Bromo-1-methyl-1H-quinolin-2-one

Cat. No. B1612168
CAS RN: 67805-53-2
M. Wt: 238.08 g/mol
InChI Key: YKUKXVQBTWRTBB-UHFFFAOYSA-N
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Description

“8-Bromo-1-methyl-1H-quinolin-2-one” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of quinolin-2-one, a class of compounds prevalent in natural products and pharmacologically useful compounds .


Synthesis Analysis

The synthesis of quinolin-2-ones, including “8-Bromo-1-methyl-1H-quinolin-2-one”, has been a subject of research in recent years . A variety of synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recently, an unconventional photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented .


Molecular Structure Analysis

The molecular structure of “8-Bromo-1-methyl-1H-quinolin-2-one” consists of a quinoline backbone with a bromine atom at the 8th position and a methyl group attached to the nitrogen atom . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinolin-2-ones are known to undergo a variety of chemical reactions. For instance, they can be synthesized from quinoline-N-oxides through a photocatalytic approach . The exact chemical reactions involving “8-Bromo-1-methyl-1H-quinolin-2-one” would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

“8-Bromo-1-methyl-1H-quinolin-2-one” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Future Directions

The synthesis and study of quinolin-2-ones, including “8-Bromo-1-methyl-1H-quinolin-2-one”, continue to be an active area of research due to their prevalence in natural products and pharmacologically useful compounds . Future research may focus on developing more efficient synthesis methods, exploring new chemical reactions, and investigating their biological activities and mechanisms of action .

properties

IUPAC Name

8-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUKXVQBTWRTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608367
Record name 8-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1-methyl-1H-quinolin-2-one

CAS RN

67805-53-2
Record name 8-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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